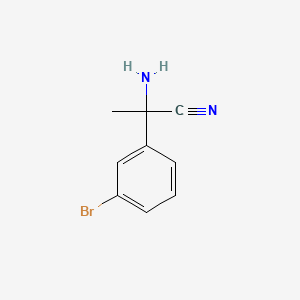![molecular formula C9H9ClO2 B8652864 1-[4-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B8652864.png)
1-[4-(chloromethoxy)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(chloromethoxy)phenyl]ethan-1-one is an organic compound characterized by the presence of an acetyl group and a chloromethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(chloromethoxy)phenyl]ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The chloromethoxy group can be introduced through a subsequent reaction involving chloromethylation, where formaldehyde and hydrochloric acid are used in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(chloromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nitration: Nitro derivatives of this compound.
Reduction: 4-(Hydroxymethyl)acetophenone.
Applications De Recherche Scientifique
1-[4-(chloromethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(chloromethoxy)phenyl]ethan-1-one involves its reactivity towards electrophiles and nucleophiles. The acetyl group and chloromethoxy group influence the electron density of the benzene ring, making it susceptible to various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
4-Acetyl-1-methoxybenzene: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
4-Chloromethylacetophenone: Similar structure but without the methoxy group, affecting its reactivity and applications.
Uniqueness: 1-[4-(chloromethoxy)phenyl]ethan-1-one is unique due to the presence of both acetyl and chloromethoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C9H9ClO2 |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
1-[4-(chloromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5H,6H2,1H3 |
Clé InChI |
NSZXIGNFOFJTEK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8652855.png)



![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(tert-butyl)amine](/img/structure/B8652887.png)
